molecular formula C9H8N2O2 B2547559 2-(1H-indazol-6-yl)acetic acid CAS No. 221681-76-1

2-(1H-indazol-6-yl)acetic acid

Cat. No.: B2547559
CAS No.: 221681-76-1
M. Wt: 176.175
InChI Key: JJGUMOZTDWDNCG-UHFFFAOYSA-N
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Description

2-(1H-indazol-6-yl)acetic acid is a heterocyclic compound that belongs to the indazole family. Indazole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The structure of this compound consists of an indazole ring attached to an acetic acid moiety, making it a valuable compound in medicinal chemistry and pharmaceutical research.

Biochemical Analysis

Biochemical Properties

Indazole derivatives have been found to possess anti-inflammatory properties . For instance, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole was found to have high anti-inflammatory activity . It is possible that 2-(1H-indazol-6-yl)acetic Acid may interact with similar enzymes and proteins in biochemical reactions.

Cellular Effects

Indazole derivatives have been shown to inhibit the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage . This suggests that this compound may have similar effects on cell function.

Molecular Mechanism

Indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of o-haloaryl-N-tosylhydrazones using copper(I) oxide as a catalyst . Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines .

Industrial Production Methods: Industrial production of 2-(1H-indazol-6-yl)acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or silver, can enhance the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-indazol-6-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Uniqueness: 2-(1H-indazol-6-yl)acetic acid is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields .

Properties

IUPAC Name

2-(1H-indazol-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-9(13)4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,4H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGUMOZTDWDNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221681-76-1
Record name 2-(1H-indazol-6-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Hydrochloric acid (10 mL, 4 M in 1.4 dioxane) was added to tert-butyl 1H-indazol-6-ylacetate (Preparation 181, 1.00 g, 4.3 mmol) in 1,4 dioxane (5 mL) at 0° C. and the mixture was stirred at room temperature for 16 hours. The mixture was evaporated in vacuo and the residue was triturated with dry ether to afford the title compound as a white solid in 100% yield, 800 mg.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
tert-butyl 1H-indazol-6-ylacetate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
100%

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